molecular formula C9H12N2O2 B13643799 1-(1-Ethyl-1h-pyrazol-4-yl)butane-1,3-dione

1-(1-Ethyl-1h-pyrazol-4-yl)butane-1,3-dione

Cat. No.: B13643799
M. Wt: 180.20 g/mol
InChI Key: WOWZZRREIIOIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 1-(1-Ethyl-1h-pyrazol-4-yl)butane-1,3-dione typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide. The reaction conditions often include the use of a base such as sodium ethoxide in an ethanol solvent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

1-(1-Ethyl-1h-pyrazol-4-yl)butane-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-Ethyl-1h-pyrazol-4-yl)butane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-1h-pyrazol-4-yl)butane-1,3-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

1-(1-Ethyl-1h-pyrazol-4-yl)butane-1,3-dione can be compared with other similar compounds such as:

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

1-(1-ethylpyrazol-4-yl)butane-1,3-dione

InChI

InChI=1S/C9H12N2O2/c1-3-11-6-8(5-10-11)9(13)4-7(2)12/h5-6H,3-4H2,1-2H3

InChI Key

WOWZZRREIIOIRN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(=O)CC(=O)C

Origin of Product

United States

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